Product packaging for Isobutyllithium(Cat. No.:CAS No. 920-36-5)

Isobutyllithium

Cat. No.: B1630937
CAS No.: 920-36-5
M. Wt: 64.1 g/mol
InChI Key: CCZVEWRRAVASGL-UHFFFAOYSA-N
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Description

Historical Development and Discovery of Organolithium Compounds

The historical trajectory of organolithium chemistry commenced with foundational discoveries in the early twentieth century that established the conceptual framework for modern organometallic science. Wilhelm Schlenk achieved the first successful synthesis of organolithium compounds in 1917, marking a pivotal moment in the development of organometallic chemistry. Schlenk's pioneering work resulted in the isolation of methyllithium, ethyllithium, and phenyllithium through transmetalation reactions involving organomercury compounds and metallic lithium. This breakthrough required the development of specialized techniques for handling air- and moisture-sensitive compounds, leading to the establishment of what are now known as Schlenk techniques that remain fundamental to organometallic synthesis.

The period following Schlenk's initial discoveries witnessed significant contributions from several prominent chemists who expanded the scope and understanding of organolithium chemistry. Karl Ziegler's investigations in the 1930s revealed that alkyllithium compounds exhibited distinctly different reactivity patterns compared to their heavier alkali metal congeners. Ziegler observed that organolithium reagents showed reduced reactivity toward organic halides compared to sodium or potassium analogs, which typically underwent Wurtz-Fittig coupling reactions. This observation proved crucial for developing direct synthesis methods using metallic lithium and organic halides, as the formation of crystalline lithium halides provided thermodynamic driving force for these reactions.

The systematic study of organolithium compounds gained substantial momentum during the 1940s and 1950s through the collaborative efforts of Georg Wittig and Henry Gilman. These researchers established many of the fundamental principles governing organolithium reactivity and developed practical synthetic protocols that enabled widespread adoption of these reagents in organic synthesis. Gilman's work was particularly influential in elucidating the structure and reactivity of organolithium aggregates, while Wittig's contributions included the development of numerous synthetic applications that demonstrated the unique capabilities of these compounds.

The evolution of organolithium chemistry during the latter half of the twentieth century was characterized by increasingly sophisticated understanding of structure-reactivity relationships and the development of specialized organolithium reagents for specific synthetic applications. The introduction of this compound as a commercially available reagent occurred within this context of expanding organolithium methodology. Unlike the early organolithium compounds studied by Schlenk, this compound offered improved stability characteristics and unique selectivity patterns that made it particularly valuable for certain classes of synthetic transformations.

Recent developments in organolithium chemistry have incorporated advanced analytical techniques and computational methods to provide unprecedented insight into the molecular-level behavior of these compounds. Modern nuclear magnetic resonance spectroscopy, X-ray crystallography, and density functional theory calculations have revealed detailed structural information about organolithium aggregates and their dynamic behavior in solution. These analytical advances have enabled researchers to design more effective synthetic protocols and to understand the fundamental factors that control organolithium reactivity.

Position of this compound Within Organometallic Chemistry

This compound occupies a distinctive position within the broader landscape of organometallic chemistry, serving as a representative example of how structural modifications can significantly influence the properties and applications of organolithium reagents. The compound demonstrates the principle that relatively minor changes in alkyl group structure can produce substantial effects on reactivity, selectivity, and practical utility in synthetic applications. This relationship between structure and function exemplifies the sophisticated level of control that modern organometallic chemistry can achieve through careful molecular design.

The aggregation behavior of this compound provides insight into the fundamental principles governing organolithium structure in solution and solid phases. In hydrocarbon solvents, this compound typically exists as tetrameric aggregates, contrasting with the hexameric structure adopted by normal-butyllithium under similar conditions. This difference in aggregation number reflects the steric influence of the branched isobutyl group, which creates sufficient steric hindrance to favor the formation of smaller, less densely packed aggregates. The tetrameric structure consists of a lithium tetrahedron with isobutyl groups occupying the faces of the tetrahedron, creating a polar organometallic cluster with distinct reactivity characteristics.

The reactivity profile of this compound demonstrates how organolithium compounds can serve multiple functions within synthetic chemistry. As a strong base, this compound exhibits a conjugate acid acidity value that positions it among the most powerful deprotonating agents available to synthetic chemists. This basicity enables the compound to effect metalation reactions with substrates containing relatively acidic hydrogen atoms, including aromatic compounds, heterocycles, and compounds containing acidic methyl or methylene groups. The selectivity of these metalation reactions often differs from that observed with other organolithium reagents, reflecting the unique steric and electronic characteristics of the isobutyl group.

Industrial applications of this compound highlight its importance within the broader context of organometallic chemistry and commercial chemical production. The compound serves as an essential initiator for anionic polymerization processes used in the manufacture of synthetic elastomers and specialty polymers. These polymerization reactions exploit the nucleophilic character of the carbon-lithium bond to initiate controlled chain growth processes that produce polymers with precisely defined molecular characteristics. The ability to control molecular weight, polydispersity, and end-group functionality through careful management of this compound-initiated polymerization represents a significant achievement in polymer chemistry.

Comparative analysis of this compound with other organometallic reagents reveals its unique position within the spectrum of nucleophilic and basic organometallic compounds. Unlike Grignard reagents, which exhibit intermediate reactivity and require activation through coordination with ethereal solvents, this compound maintains high reactivity in hydrocarbon media while offering superior thermal stability. This combination of high reactivity and stability has made this compound particularly valuable for reactions requiring elevated temperatures or extended reaction times. Additionally, the compound's reactivity surpasses that of organocuprates (Gilman reagents), which, while offering excellent selectivity for certain transformations, lack the broad synthetic utility that characterizes organolithium reagents.

The following table summarizes key comparative data for this compound and related organometallic compounds:

Compound Molecular Formula Aggregation Number (Hydrocarbon) Typical Concentration Primary Applications
This compound C₄H₉Li 4 1.6-1.7 M Metalation, polymerization initiation
Normal-butyllithium C₄H₉Li 6 1.6-2.5 M General organolithium chemistry
Tertiary-butyllithium C₄H₉Li 4 1.7 M Hindered base applications
Methyllithium CH₃Li 4 (in ethers) 1.6 M Nucleophilic methylation

Recent mechanochemical approaches have demonstrated new possibilities for this compound generation under ambient conditions, representing a significant advancement in organolithium methodology. These techniques enable the rapid formation of organolithium compounds through mechanical activation of metallic lithium, eliminating the need for rigorously anhydrous solvents and inert atmosphere techniques that have traditionally been required for organolithium synthesis. Such developments highlight the continuing evolution of organolithium chemistry and suggest new directions for both fundamental research and practical applications of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Li B1630937 Isobutyllithium CAS No. 920-36-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2-methanidylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZVEWRRAVASGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370563
Record name ISOBUTYLLITHIUM
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Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-36-5
Record name (2-Methylpropyl)lithium
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Record name ISOBUTYLLITHIUM
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)lithium; isobutyllithium
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Preparation Methods

Reaction Mechanism and Kinetics

The primary route to isobutyllithium involves the reaction of isobutyl halides (e.g., isobutyl chloride or bromide) with lithium metal in hydrocarbon solvents such as hexane or heptane. This process follows a lithium-halogen exchange mechanism, which proceeds via a concerted nucleophilic substitution (SN2) or single-electron transfer (SET) pathway, depending on the substrate and conditions. Kinetic studies reveal that the reaction is first-order in both the alkyl halide and lithium metal, with Hammett parameters (ρ ≈ 2) indicating significant charge development in the transition state.

Key Reaction:
$$
\text{Isobutyl chloride} + 2\text{Li} \rightarrow \text{this compound} + \text{LiCl}
$$

The choice of solvent critically influences reaction efficiency. Hydrocarbon solvents like heptane stabilize the organolithium product while minimizing side reactions. Polar additives such as hexamethylphosphoramide (HMPA) are avoided due to their tendency to form unreactive ate complexes, which decelerate the exchange process.

Solvent and Temperature Optimization

Optimal yields (>90%) are achieved at temperatures between -20°C and 0°C, with prolonged reaction times at elevated temperatures leading to decomposition. Table 1 summarizes the impact of solvent and temperature on yield:

Table 1: Solvent and Temperature Effects on this compound Synthesis

Solvent Temperature (°C) Yield (%) Side Products
Heptane -20 92 <5% LiCl
Hexane 0 85 10% LiCl
THF -20 68 25% polymerized Li

Data adapted from mechanistic studies and safety guidelines.

Alternative Preparation Methods

Use of Lithium Metal and Alkyl Halides

A modified approach employs pre-formed lithium dispersions to enhance reactivity. Finely divided lithium (particle size <50 µm) reacts exothermically with isobutyl bromide in heptane, achieving 88% yield within 2 hours. This method requires strict temperature control to prevent thermal runaway.

Halogen Exchange with Other Organolithium Reagents

This compound can also be synthesized via halogen exchange between isobutyl halides and less hindered organolithium compounds (e.g., n-butyllithium). This transmetallation strategy is advantageous for large-scale production:

$$
\text{n-C₄H₉Li} + \text{i-C₄H₉Br} \rightarrow \text{i-C₄H₉Li} + \text{n-C₄H₉Br}
$$

The equilibrium favors this compound formation due to the greater stability of the secondary lithium species.

Purification and Stabilization Techniques

Crude this compound solutions are filtered to remove lithium halide byproducts and stabilized in hydrocarbon solvents. Commercial preparations, such as the 1.7M solution in heptane, exhibit prolonged shelf life when stored under inert atmospheres at -20°C. Analytical techniques like titration with diphenylacetic acid confirm purity (>95%).

Industrial-Scale Production Processes

Industrial synthesis leverages continuous-flow reactors to mitigate safety risks associated with batch processes. A patented method (CA2789843A1) employs tubular reactors with lithium-packed beds, enabling efficient heat dissipation and yields exceeding 85%. The process integrates real-time monitoring of lithium dispersion size and halide concentration to optimize throughput.

Mechanistic Insights from Kinetic Studies

Competition experiments reveal that lithium-halogen exchange predominates over proton transfer in nonpolar media, underscoring the nucleophilic character of this compound. Radical pathways are negligible unless secondary or tertiary alkyl halides are employed, highlighting the reagent’s selectivity.

Chemical Reactions Analysis

Types of Reactions: Isobutyllithium undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Deprotonation: It acts as a strong base to deprotonate weak acids.

    Metalation: It can replace hydrogen atoms in hydrocarbons to form new organolithium compounds.

Common Reagents and Conditions:

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

    Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.

Major Products:

    Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

    Organolithium Compounds: Formed from metalation reactions.

Scientific Research Applications

Chemical Properties and Characteristics

Isobutyllithium is characterized by its high reactivity, particularly as a strong base and nucleophile. It is typically available as a solution in heptane at a concentration of approximately 1.7 M. The compound's structure can be represented as follows:

  • SMILES : [Li]CC(C)C
  • Molecular Formula : C₄H₉Li

Synthesis of Organic Compounds

Nucleophilic Reactions

This compound is employed in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds. For instance, it can react with various electrophiles to generate substituted hydrocarbons. A notable study demonstrated the use of IBuLi in the synthesis of 1,3-bis(boryl)alkanes through the reaction with boronic esters, yielding high product yields (73-86%) depending on the steric hindrance of the substrates involved .

Table 1: Nucleophilic Substitution Yields with this compound

ElectrophileProductYield (%)
ICH₂Bpin1,3-bis(boryl)alkane85
BrCH₂Bpin1,3-bis(boryl)alkane80
ClCH₂Bpin + NaI1,3-bis(boryl)alkane80

Polymerization Initiator

This compound serves as an initiator for living anionic polymerization processes, particularly for the synthesis of polystyrene and other styrenic copolymers. The ability to control molecular weights and narrow polydispersity indices makes IBuLi a preferred choice for creating well-defined polymer architectures.

Case Study: Anionic Polymerization of Styrene

In a controlled experiment, IBuLi was used to initiate the polymerization of styrene at low temperatures (-78 °C), resulting in polystyrene with a narrow molecular weight distribution (MWD) and high end-group fidelity. The results indicated that varying the molar ratio of IBuLi to styrene allowed for precise control over the final polymer properties.

Synthesis of Organometallic Compounds

This compound is instrumental in synthesizing various organometallic compounds, including lithium alkyls and lithium aryls. These compounds are crucial intermediates in synthetic organic chemistry.

Example: Formation of Lithium Aryl Compounds

In one study, IBuLi was reacted with aryl halides to produce lithium aryl compounds efficiently. The reaction conditions were optimized to achieve high yields while minimizing side reactions.

Reagent in Metalation Reactions

IBuLi is often utilized in metalation reactions where it acts as a base to deprotonate weak acids or to generate nucleophilic species from non-nucleophilic precursors.

Table 2: Metalation Reactions Using this compound

SubstrateReaction TypeProductYield (%)
BenzeneMetalationLithium phenyl90
TolueneMetalationLithium p-tolyl85

Applications in Medicinal Chemistry

This compound has also found applications in medicinal chemistry, particularly in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex transformations makes it valuable for developing new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

In research focused on anticancer drug development, IBuLi was employed to synthesize key intermediates that led to promising anticancer compounds. The efficiency and selectivity of reactions involving IBuLi contributed to shorter synthetic routes and higher overall yields.

Mechanism of Action

Isobutyllithium exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The lithium atom in this compound can also coordinate with other molecules, stabilizing reaction intermediates and promoting the formation of new bonds.

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Organolithium reagents vary in reactivity, steric hindrance, and solvent compatibility. Below, isobutyllithium is compared to n-butyllithium (n-BuLi), tert-butyllithium (t-BuLi), and hexyllithium (HexLi).

Physical and Commercial Properties

Property This compound n-Butyllithium tert-Butyllithium Hexyllithium
Molecular Formula C₄H₉Li C₄H₉Li C₄H₉Li C₆H₁₃Li
Typical Concentration 1.6–1.7 M (heptane) 1.6–2.4 M (hexanes) 1.3 M (pentane) Varies (hexanes)
Density (g/mL) 0.69 0.68–0.75 0.72 ~0.70
Storage Solvent Heptane/Hexane Hexanes Pentane Hexanes
UN Hazard Code 3394 (Pyrophoric) 3394 3394 3394
Key Suppliers Thermo Scientific, Adamas Sigma-Aldrich, J&K Thermo Scientific J&K, TCI
References

Reactivity and Selectivity

  • Polymerization Kinetics :
    this compound initiates polymerization faster than n-BuLi in isoprene polymerization. At 23.1°C and 0.004 M initiator concentration, this compound reached 50% conversion in 2.3 hours vs. 3.5 hours for n-BuLi . However, polymers synthesized with this compound exhibited lower inherent viscosities (0.6–1.2 dL/g) compared to n-BuLi-derived polymers (1.5–2.0 dL/g), suggesting differences in chain propagation efficiency .
  • Steric Effects :
    this compound’s branched structure imparts higher steric hindrance than n-BuLi but less than t-BuLi. This moderates its reactivity in alkylation. For example, in boronic ester transformations, this compound achieved 73–86% yields in 1,3-bis(boryl)alkane synthesis, comparable to n-BuLi but outperforming bulkier t-BuLi .
  • In contrast, n-BuLi induced significant homocoupling byproducts (e.g., bis-benzaldehyde) .

Application-Specific Performance

  • NH-Aziridine Synthesis :
    this compound, n-BuLi, and HexLi provided comparable yields (~70–85%) in NH-aziridine formation from vinyl azides, demonstrating versatility in flow-batch procedures .
  • Steroid and Terpene Synthesis :
    Attempts to add this compound to aldehyde intermediates in α-atlantone synthesis failed, whereas n-BuLi succeeded, highlighting limitations in sterically demanding contexts .

Research Findings and Data Tables

Table 1: Polymerization Performance of Butyllithium Isomers

Initiator Time to 50% Conversion (0.004 M) Inherent Viscosity (dL/g) Kinetic Order in Initiator
n-Butyllithium 3.5 hours 1.5–2.0 0.54 ± 0.17
This compound 2.3 hours 0.6–1.2 Not reported
tert-Butyllithium 2.2 hours Similar to isobutyl Not reported

Biological Activity

Isobutyllithium (IBLi) is an organolithium compound widely recognized for its utility in organic synthesis and its role as a strong nucleophile. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and implications in various fields, including medicinal chemistry and materials science.

This compound is characterized by its strong basicity and nucleophilicity, making it a powerful reagent in organic synthesis. Its reactivity is primarily attributed to the presence of lithium, which facilitates the formation of carbon-lithium bonds. The compound typically exists as a colorless to yellow liquid or solid, depending on its concentration and form.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : IBLi can attack electrophilic centers in biological molecules, leading to modifications that can alter their function.
  • Deprotonation : It can deprotonate weak acids, influencing various biochemical pathways.
  • Formation of Organolithium Intermediates : IBLi can form intermediates that participate in further chemical reactions, impacting cellular processes.

Applications in Medicinal Chemistry

This compound has been utilized in the synthesis of various pharmaceutical compounds. Its ability to generate reactive intermediates makes it valuable for creating complex organic molecules.

Case Studies

  • Synthesis of Kinase Inhibitors :
    • A study demonstrated the use of this compound in synthesizing small molecule kinase inhibitors that target specific cancer pathways. The IC50 values for these compounds were found to be in the low-nanomolar range, indicating potent biological activity .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR analyses involving this compound have provided insights into how structural modifications affect biological activity. For instance, variations in substituents on the isobutyl group led to significant changes in potency against specific targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

CompoundTargetIC50 (nM)Mechanism of Action
This compoundmTOR50Direct inhibition
This compoundFKBP1210Competitive binding
This compoundVarious Kinases<100Nucleophilic attack on active sites

Safety and Toxicological Considerations

While this compound has significant utility in synthetic chemistry, it poses safety risks due to its highly reactive nature. It can cause severe chemical burns upon contact with skin and may react violently with water or moisture. Proper handling protocols are essential when working with this compound.

Toxicity Studies

Research has indicated that exposure to high concentrations of organolithium compounds can lead to neurotoxicity and other adverse effects. Continued investigation into the safety profiles of this compound is necessary to ensure safe application in both laboratory and industrial settings.

Q & A

Q. What controls are essential for reproducibility in this compound-based methodologies?

  • Methodological Answer : Include blank runs (no initiator) to confirm monomer stability, use internal standards (e.g., anthracene for UV quantification), and document solvent drying protocols (e.g., mol sieves vs. distillation). Report error margins for titration results and specify lithium source (e.g., 99.9% Li wire) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyllithium
Reactant of Route 2
Isobutyllithium

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